n-(2-Bromo-4,5-dimethoxyphenyl)acetamide
Description
N-(2-Bromo-4,5-dimethoxyphenyl)acetamide is a brominated aromatic acetamide derivative characterized by a 2-bromo substituent and two methoxy groups at the 4- and 5-positions of the phenyl ring. The compound’s molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 274.11 g/mol (calculated based on standard atomic weights). While direct data on its melting point or biological activity is absent in the provided evidence, its structural analogs suggest utility as intermediates in heterocyclic compound synthesis (e.g., pyrano-quinoline derivatives) .
Properties
CAS No. |
5349-12-2 |
|---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO3/c1-6(13)12-8-5-10(15-3)9(14-2)4-7(8)11/h4-5H,1-3H3,(H,12,13) |
InChI Key |
YOURKSABCNNJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,5-dimethoxyphenyl)acetamide typically involves the bromination of 4,5-dimethoxyacetanilide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4,5-dimethoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reactions are carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
N-(2-Bromo-4,5-dimethoxyphenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| N-(2-Bromo-4,5-dimethoxyphenyl)acetamide | Br, 4,5-(OCH₃) | C₁₀H₁₂BrNO₃ | 274.11 | Bromo + methoxy synergy |
| N-(2-Bromo-4,5-dimethylphenyl)acetamide | Br, 4,5-(CH₃) | C₁₀H₁₂BrNO | 242.11 | Methyl groups enhance hydrophobicity |
| N-(2-Bromo-4,5-difluorophenyl)acetamide | Br, 4,5-F | C₈H₆BrF₂NO | 250.04 | Fluorine increases electronegativity |
| N-(4-Chloro-2,5-dimethoxyphenyl)acetamide | Cl, 2,5-(OCH₃) | C₁₀H₁₂ClNO₃ | 229.66 | Chloro vs. bromo steric effects |
| N-(2-Benzoyl-4,5-dimethoxyphenyl)acetamide | Br replaced by benzoyl | C₁₇H₁₇NO₄ | 299.32 | Ketone group introduces conjugation |
Key Observations :
- Fluorine’s electronegativity enhances hydrogen-bonding capacity, improving solubility in polar solvents .
- Methoxy vs. Methyl : Methoxy groups (electron-donating) increase electron density on the aromatic ring, favoring electrophilic substitution, while methyl groups (weakly electron-donating) primarily enhance lipophilicity .
- Hybrid Substituents: The benzoyl derivative (C₁₇H₁₇NO₄) demonstrates how replacing bromine with a conjugated ketone expands π-system interactions, relevant in photochemical applications .
Reactivity Insights :
- Acylation Efficiency : The target compound’s synthesis achieved a high yield (71.4%) via HPLC purification, suggesting robustness in brominated acetamide formation .
- Heterocyclic Derivatives: Structural analogs like pyrano[3,2-h]quinolines are synthesized through Pictet-Spengler reactions, indicating the parent compound’s utility as a precursor for complex heterocycles .
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